molecular formula C10H12Cl4O2 B1519883 Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate CAS No. 119060-44-5

Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate

Cat. No.: B1519883
CAS No.: 119060-44-5
M. Wt: 306 g/mol
InChI Key: DXCZUYDOAQRWGN-UHFFFAOYSA-N
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Description

Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate is a synthetic organic compound characterized by its complex molecular structure, which includes a spirocyclic framework and multiple chlorine atoms. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common method includes the reaction of a suitable precursor with chlorine gas under controlled conditions to introduce the chlorine atoms. The tert-butyl group is then added through esterification reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques can also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions include various chlorinated derivatives, esters, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound's chlorine atoms and spirocyclic structure play a crucial role in its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

  • Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate: is structurally similar to other spirocyclic compounds, such as spiro[2.2]pentane derivatives and various chlorinated esters.

Uniqueness: What sets this compound apart from its counterparts is its specific arrangement of chlorine atoms and the presence of the tert-butyl group, which significantly influences its chemical behavior and applications.

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Properties

IUPAC Name

tert-butyl 1,1,2,2-tetrachlorospiro[2.2]pentane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl4O2/c1-7(2,3)16-6(15)5-4-8(5)9(11,12)10(8,13)14/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCZUYDOAQRWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC12C(C2(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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